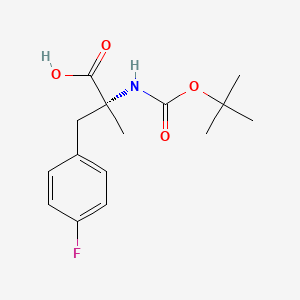
Boc-alpha-methyl-D-4-fluorophenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-alpha-methyl-D-4-fluorophenylalanine is a useful research compound. Its molecular formula is C15H20FNO4 and its molecular weight is 297.326. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Boc-alpha-methyl-D-4-fluorophenylalanine (Boc-α-Me-D-4-F-Phe) is an amino acid derivative with significant implications in peptide synthesis and pharmaceutical applications. This compound features a tert-butyloxycarbonyl (Boc) protecting group, a methyl group at the alpha carbon, and a fluorine atom at the para position of the phenyl ring. Its unique structural attributes contribute to its biological activity, particularly in enzyme studies, protein crystallization, and the development of peptide-based therapeutics.
Boc-α-Me-D-4-F-Phe is synthesized through standard peptide synthesis techniques, often involving the coupling of protected amino acids. The presence of the Boc group facilitates the selective protection of the amino functionality, while the fluorine and methyl substitutions enhance the compound's steric properties and hydrophobicity.
Key Reactions:
- Peptide Coupling: The Boc group is removed under acidic conditions to allow for coupling with other amino acids.
- Fluorination Impact: The fluorine atom can enhance hydrophobic interactions and potentially alter binding affinities in peptide structures.
Enzyme Interaction Studies
Boc-α-Me-D-4-F-Phe serves as both a substrate and an inhibitor in enzyme activity studies. The modifications introduced by the methyl and fluorine groups can mimic natural substrates or competitively inhibit enzyme binding. This property is essential for understanding enzyme mechanisms and developing targeted therapeutics.
Table 1: Enzyme Interaction Studies
Protein Crystallization
The incorporation of Boc-α-Me-D-4-F-Phe into peptides has been shown to improve solubility and stability, facilitating better crystallization of proteins for X-ray crystallography. This technique is crucial for determining three-dimensional structures of proteins, which aids in drug design and understanding biological functions.
Case Study: Protein Crystallization
A study demonstrated that peptides containing Boc-α-Me-D-4-F-Phe exhibited enhanced crystal quality compared to those without this amino acid. The improved hydrophobicity contributed to better packing within the crystal lattice, allowing for clearer diffraction patterns.
Therapeutic Applications
Boc-α-Me-D-4-F-Phe's unique properties make it a valuable component in designing peptide-based therapeutics. Its ability to alter pharmacokinetic profiles due to increased stability and modified interactions with biological targets positions it as a candidate for developing novel drugs.
Table 2: Comparison with Related Compounds
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Alpha-methyl-L-phenylalanine | Methyl at alpha carbon | Non-fluorinated; standard amino acid |
| 4-Fluorophenylalanine | Fluorine at para position | More hydrophilic than Boc-α-Me-D-4-F-Phe |
| Boc-L-phenylalanine | No fluorination | Widely used in peptide synthesis |
| Alpha-methyl-D-phenylalanine | Methyl at alpha carbon | Does not contain fluorine; different biological activity |
Research Findings
Recent studies highlight the potential of Boc-α-Me-D-4-F-Phe in various therapeutic contexts, particularly in cancer treatment where modified amino acids are utilized as boron carriers in Boron Neutron Capture Therapy (BNCT). These modifications can enhance tumor targeting and improve treatment efficacy.
Key Findings:
- In Vitro Studies: Research indicated that peptides incorporating Boc-α-Me-D-4-F-Phe showed improved accumulation in tumor cells compared to standard phenylalanines.
- In Vivo Efficacy: Animal models demonstrated that treatments involving this compound led to higher survival rates when combined with BNCT protocols.
Propiedades
IUPAC Name |
(2R)-3-(4-fluorophenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO4/c1-14(2,3)21-13(20)17-15(4,12(18)19)9-10-5-7-11(16)8-6-10/h5-8H,9H2,1-4H3,(H,17,20)(H,18,19)/t15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZOMAOEKLIUIA-OAHLLOKOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CC1=CC=C(C=C1)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CC1=CC=C(C=C1)F)(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













